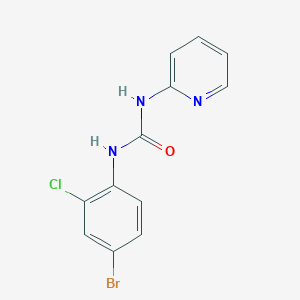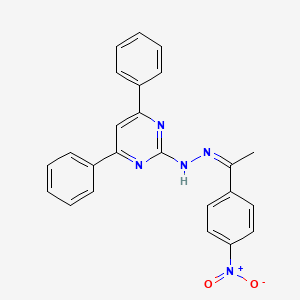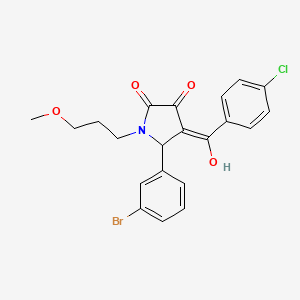![molecular formula C18H21N3O3S B5317503 N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide](/img/structure/B5317503.png)
N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide, also known as BZS, is a sulfamide compound that has received significant attention in scientific research due to its potential applications in medicine and biotechnology. BZS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 361.48 g/mol.
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in the body. This compound has also been shown to have antibacterial activity against a number of different bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of different compounds on biological systems. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide. One area of research could be to further investigate its anti-tumor activity and to determine the specific mechanisms by which it inhibits the growth of cancer cells. Another area of research could be to explore the potential use of this compound as a diagnostic tool for various diseases. Additionally, further research could be done to investigate the antibacterial activity of this compound and to determine its potential use as an antibiotic.
Métodos De Síntesis
The synthesis of N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide involves the reaction of 4-(2-methyl-5-oxopyrrolidin-1-yl)aniline with benzyl chloroformate and then with sulfamide. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
1-[4-(benzylsulfamoylamino)phenyl]-5-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-7-12-18(22)21(14)17-10-8-16(9-11-17)20-25(23,24)19-13-15-5-3-2-4-6-15/h2-6,8-11,14,19-20H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQTVEJWEFQJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1C2=CC=C(C=C2)NS(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)
![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)
![4-[(4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5317437.png)
![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)

![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylonitrile](/img/structure/B5317481.png)
![2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5317485.png)
![3-(butylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5317489.png)
![N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide](/img/structure/B5317497.png)

![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5317508.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5317510.png)
